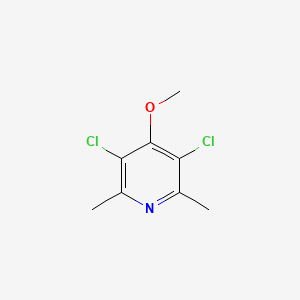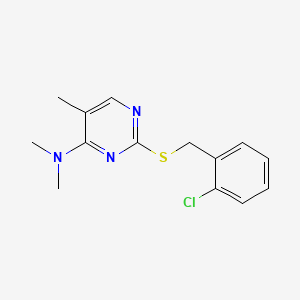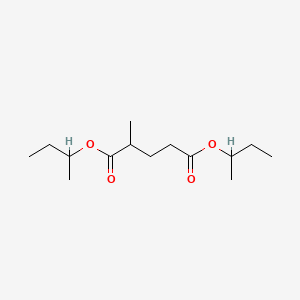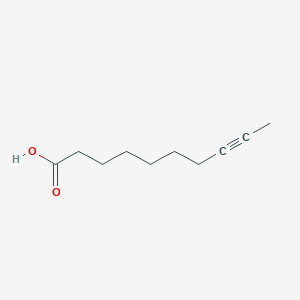![molecular formula C28H25F2NO5 B15350119 [4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate](/img/structure/B15350119.png)
[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" is a synthetic organic molecule with significant potential in various scientific fields. Its unique structure, featuring multiple functional groups, allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" involves a multi-step process. It typically starts with the formation of an azetidinone core, which is a four-membered lactam. This core is then functionalized with the addition of acetyl and fluorophenyl groups in subsequent steps. Each step requires precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using large reactors and continuous flow processes. High-pressure liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reactions and verify the purity of the final product. Advanced techniques like automated synthesis platforms may also be utilized to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed depend on the specific reactions undertaken. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups, further enhancing the compound's versatility.
Scientific Research Applications
The compound has found applications in multiple research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor functions by interacting with key binding regions. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Compared to similar compounds, "[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate" stands out due to its specific structural features, such as the presence of two fluorophenyl groups and an azetidinone core. These features confer unique chemical reactivity and biological activity.
Similar Compounds
[4-(2-acetoxy-3-(4-fluorophenyl)propyl)phenyl acetate]
[(2S)-3-(4-acetoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin]
[4-oxo-3-(4-fluorophenyl)-1-(3-acetoxy-4-fluorophenyl)-2-azetidinyl acetate]
These similar compounds differ in the arrangement and type of functional groups, leading to variations in their chemical and biological properties.
So there's the deep dive into "this compound". Cool stuff, right?
Properties
Molecular Formula |
C28H25F2NO5 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-[(2S)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25?,26-,27+/m0/s1 |
InChI Key |
DCEGDCNFJOXKQY-GDRMZMBQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


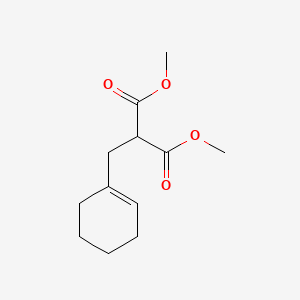
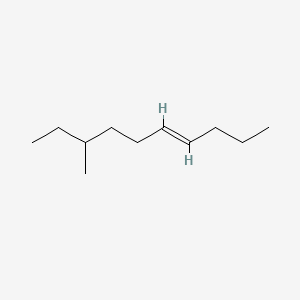
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)
![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)

![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
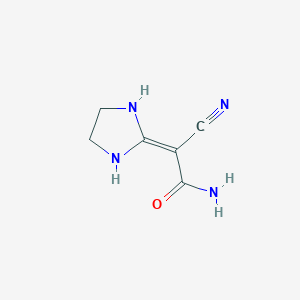
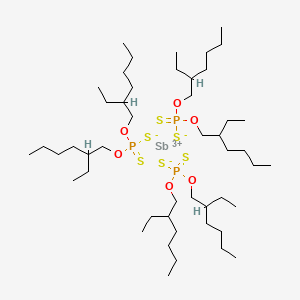
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
